2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
Overview
Description
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is a useful research compound. Its molecular formula is C12H12ClN3O and its molecular weight is 249.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is noted that similar compounds have shown activity against the mcf-7 cell line for breast cancer .
Mode of Action
It is suggested that similar compounds interact with their targets to inhibit their function, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
Given its potential activity against cancer cells, it may be involved in pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have shown to exhibit potent activity against certain strains of bacteria and cancer cells .
Action Environment
It is noted that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways and cellular processes. Additionally, this compound can bind to specific proteins, altering their conformation and activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, it has been observed to induce apoptosis, a programmed cell death process, by disrupting mitochondrial function and activating caspases . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, this compound can modulate gene expression by affecting transcription factors and epigenetic regulators .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . For example, it has been shown to inhibit the activity of certain kinases by competing with ATP for binding to the kinase domain . Additionally, this compound can interact with DNA and RNA, affecting their stability and function . These interactions can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can effectively inhibit target enzymes and pathways . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have also been reported, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of xenobiotics . This compound can affect metabolic flux and alter the levels of specific metabolites . Additionally, it can influence the activity of cofactors and other molecules involved in metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it can bind to intracellular proteins and be transported to different cellular compartments . The compound’s localization and accumulation can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It has been observed to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . Post-translational modifications and targeting signals can direct this compound to specific organelles, such as mitochondria and endoplasmic reticulum .
Properties
IUPAC Name |
2-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-12-14-6-8-5-10(7-17)16(11(8)15-12)9-3-1-2-4-9/h5-7,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXVKQLLJZHYTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC3=CN=C(N=C32)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.